Indium carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Indium Oxide Materials

Indium oxide (In2O3) is a valuable material with applications in transparent conductors, gas sensors, and photocatalysts []. Indium carbonate can be thermally decomposed to form indium oxide. Researchers are investigating the possibility of using indium carbonate as a precursor material for the synthesis of indium oxide nanoparticles or thin films with specific properties tailored for these applications. By controlling the decomposition process, researchers hope to achieve desired morphologies, crystal structures, and dopant incorporation within the indium oxide material.

Solid State Ionic Conductors

Indium carbonate belongs to a class of materials known as mixed ionic-electronic conductors (MIECs). These materials allow for the passage of both ions and electrons, making them potentially useful in solid oxide fuel cells and other electrochemical devices. Studies are underway to explore the ionic conductivity properties of indium carbonate and related compounds. Doping the material with other elements might further enhance its conductivity and electrochemical performance.

Photoluminescence Properties

Some indium carbonate compounds exhibit photoluminescence, meaning they emit light upon absorbing energy. Researchers are investigating the potential applications of these materials in light-emitting devices or luminescent sensors. Understanding the photoluminescence mechanisms in indium carbonate could lead to the development of new materials with tunable optical properties.

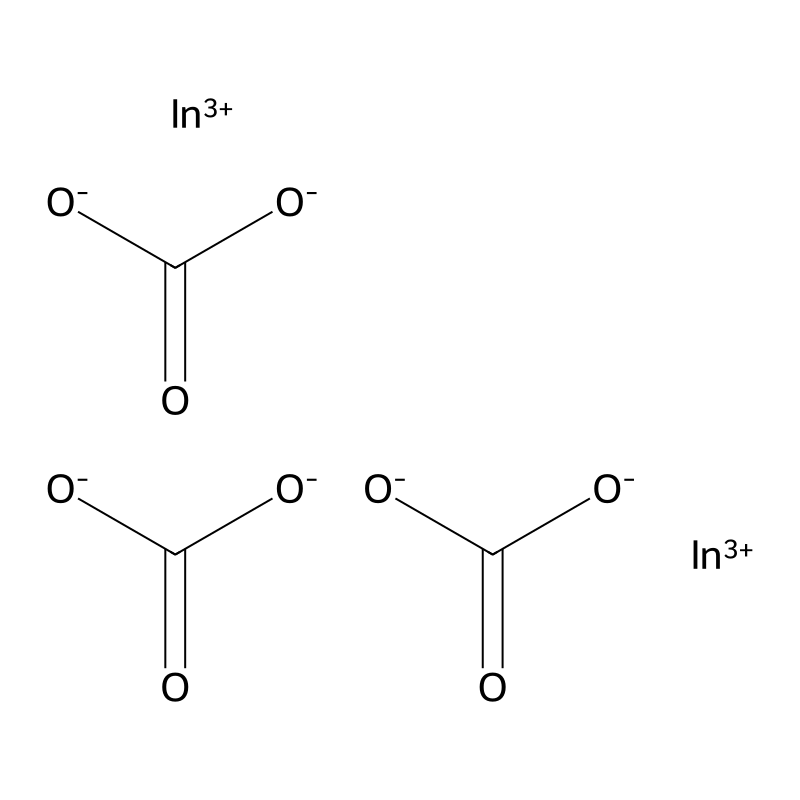

Indium carbonate, with the chemical formula , is a water-insoluble compound that serves as a precursor for various indium-based materials. It is typically encountered as a white solid and is notable for its ability to be converted into other indium compounds, such as indium oxide and indium sulfide, through thermal processes or

- Decomposition Reaction: Upon heating, indium carbonate decomposes to form indium oxide and carbon dioxide:

- Reaction with Acids: It reacts with dilute acids to produce indium salts and carbon dioxide. For example, reacting with hydrochloric acid yields indium chloride:

These reactions demonstrate the compound's utility in synthesizing other indium derivatives and highlight its role in various chemical processes.

Indium compounds, including indium carbonate, exhibit biological activity primarily through their derivatives used in medical applications. Notably, indium-111, a radioisotope derived from indium compounds, emits Auger electrons which can selectively damage cancer cells. This property makes it valuable in targeted radiotherapy and diagnostic imaging. The mechanism of action involves the localized energy deposition from the emitted electrons, which can induce cellular damage in neoplastic tissues .

Indium carbonate can be synthesized using several methods:

- Precipitation Method: This common laboratory technique involves reacting indium nitrate with sodium carbonate in an aqueous solution at room temperature. The resulting precipitate is filtered, washed, and dried:

- Hydrothermal Synthesis: In this method, indium salts are dissolved in water and heated in a sealed vessel under high pressure. This approach allows for control over particle size and morphology.

- Industrial Production: Large-scale production typically employs optimized precipitation methods to ensure high yield and purity of the product .

Indium carbonate has diverse applications across various fields:

- Chemical Industry: It is used as a precursor for synthesizing other indium compounds like indium oxide (used in electronics) and indium sulfide.

- Medical Field: Indium compounds are utilized in radiopharmaceuticals for diagnostic imaging.

- Electronics: Indium tin oxide, derived from indium carbonate, is critical in manufacturing touchscreens, flat-panel displays, and solar cells .

Research into the interactions of indium carbonate with biological systems has revealed its potential in medical applications. Studies focus on the mechanisms by which indium isotopes interact with cellular structures and their effectiveness in targeting cancerous cells. The conversion of indium carbonate into biologically active forms is crucial for enhancing its therapeutic efficacy .

Indium carbonate shares similarities with several other metal carbonates but possesses unique properties that distinguish it:

| Compound | Chemical Formula | Solubility | Unique Features |

|---|---|---|---|

| Indium Carbonate | Insoluble | Precursor for various indium compounds | |

| Gallium Carbonate | Insoluble | Similar structure but different metal properties | |

| Thallium Carbonate | Insoluble | Toxicity concerns limit its applications | |

| Bismuth Carbonate | Insoluble | Used in medicinal applications |

The uniqueness of indium carbonate lies in its specific applications in electronics and medicine compared to other similar compounds that may not have such versatile uses .

Role in CO₂/Epoxide Ring-Opening Copolymerization Mechanisms

Indium carbonate-derived catalysts have demonstrated exceptional activity in the alternating copolymerization of CO₂ and epoxides, a process critical for producing polycarbonates with high CO₂ incorporation. Phosphasalen indium complexes, synthesized from indium carbonate precursors, operate via a mononuclear mechanism distinct from traditional bimetallic systems [5]. These catalysts feature ligands with iminophosphoranes linked to sterically hindered ortho-phenolates, which stabilize the active indium center while allowing rapid CO₂ insertion.

Key intermediates in this mechanism include indium alkoxide (In–OR) and carbonate (In–OCOOR) species. Spectroscopic studies reveal that CO₂ insertion into the In–OR bond forms a hexacoordinate indium carbonate complex, which subsequently reacts with epoxides to propagate the polymer chain [5]. This pathway contrasts with bicomponent systems that require cocatalysts, as shown in Table 1.

Table 1: Performance of Indium Catalysts in CO₂/CHO Copolymerization [5]

| Catalyst | Cocatalyst | Conversion (%) | % Carbonate Linkages | Polymer Selectivity (%) |

|---|---|---|---|---|

| LInCl | None | 66 | 94 | 197,000 (Mn) |

| L′InCl | None | 21 | >99 | 416,000 (Mn) |

| LInCl | PPN–Cl | 8 | >99 | 0 |

Kinetic analyses indicate a first-order dependence on catalyst concentration and zero-order dependence on CO₂ pressure, consistent with a rate-determining step involving epoxide ring-opening rather than CO₂ activation [5]. This mechanistic insight enables the design of catalysts that operate efficiently at low CO₂ pressures (1 bar), making the process industrially viable.

Indium Carbonate-Derived Catalysts for Methanol Synthesis

Thermal decomposition of indium carbonate yields indium(III) oxide (In₂O₃), a highly selective catalyst for CO₂ hydrogenation to methanol. Density functional theory (DFT) studies identify the {104} facet of hexagonal In₂O₃ as the most active surface for methanol synthesis due to its optimal balance of oxygen vacancy formation energy and CO₂ adsorption strength [3]. Catalysts exposing this facet achieve methanol selectivity exceeding 80% at 300°C and 50 bar, outperforming conventional Cu/ZnO/Al₂O₃ systems [3].

Table 2: Methanol Synthesis Performance of In₂O₃ Catalysts [3]

| Catalyst Phase | Exposed Facet | CO₂ Conversion (%) | Methanol Selectivity (%) |

|---|---|---|---|

| Hexagonal | {104} | 15.2 | 83.5 |

| Cubic | {111} | 9.8 | 67.2 |

The synthesis of these catalysts involves calcining indium carbonate at 400–600°C, which preserves the desired crystal morphology while removing carbonate ligands [1] [2]. In situ X-ray diffraction confirms that the {104} facet remains stable under reaction conditions, preventing deactivation via phase transitions [3]. This stability, combined with high activity, positions indium carbonate-derived catalysts as promising candidates for large-scale CO₂ valorization.

Kinetic Studies of Carbonate Intermediate Formation in Polymerization

The formation and stability of indium carbonate intermediates directly influence polymerization rates and product molecular weights. Time-resolved attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy captures the rapid insertion of CO₂ into indium alkoxide bonds, forming carbonate complexes within seconds at 25°C [5]. The reaction exhibits an activation energy of 45 kJ/mol, as determined by Arrhenius analysis, with no observable reverse reaction under standard conditions [5].

Key Kinetic Parameters [5]

- Rate constant (k): 2.7 × 10⁻³ s⁻¹ at 60°C

- Activation energy (Eₐ): 45 kJ/mol

- CO₂ pressure independence: Confirmed up to 10 bar

The hexacoordinate geometry of the indium carbonate intermediate (τ₆ = 0.42) enhances its stability compared to pentacoordinate alkoxide precursors (τ₅ = 0.28), enabling prolonged catalytic cycles without degradation [5]. However, excessive steric hindrance from bulky ligands can slow epoxide coordination, necessitating a balance between stability and reactivity in catalyst design.

Carbon-Confined Architectures for Stable Carbon Dioxide-to-Formate Electrocatalysis

Carbon-confined architectures represent a transformative approach to enhancing the electrochemical performance of indium-based catalysts in carbon dioxide reduction reactions [1]. The integration of indium compounds within carbon matrices addresses critical stability challenges while optimizing catalytic efficiency for formate production [2].

Carbon-confined indium oxide electrocatalysts demonstrate exceptional performance in carbon dioxide reduction applications [1]. These systems prevent the reductive corrosion of oxidative indium to the metallic state during electrolysis through carbon protection mechanisms [1]. The applied carbon layer simultaneously optimizes reaction intermediate adsorption, enabling both high selectivity and activity for carbon dioxide reduction processes [1].

Research investigations reveal that carbon-confined indium oxide catalysts achieve formate selectivity exceeding ninety percent across a wide potential window from negative zero point eight volts to negative one point three volts versus reversible hydrogen electrode [1]. The continuous production of approximately zero point one two molar pure formic acid solution has been demonstrated at current densities of thirty milliamperes per square centimeter in solid-state electrolyte mediated reactors [1].

Performance Data for Carbon-Confined Indium Architectures

| Architecture Type | Selectivity for Formate (%) | Current Density (mA cm⁻²) | Potential Window (V vs RHE) | Key Advantage |

|---|---|---|---|---|

| Carbon-confined indium oxide | >90 | 30 | -0.8 to -1.3 | Prevents reductive corrosion [1] |

| Indium/Carbon nanotubes | 92.2 | 16.8 | Not specified | Suppresses hydrogen evolution [3] |

| Indium cluster on carbon nanoframeworks | 98.7 | Not specified | -0.70 | Charge-asymmetric structure [4] |

| Indium on nitrogen-doped carbon | High selectivity switching | 39.4 | Not specified | Product selectivity control [5] |

Inside-mode indium oxide/carbon nanotube compounds demonstrate remarkable efficiency in carbon dioxide electroreduction by suppressing hydrogen evolution reactions [3]. These architectures achieve formic acid selectivity reaching ninety-two point two percent at negative sixteen point eight milliamperes per square centimeter, significantly outperforming standalone indium oxide catalysts [3].

Nitrogen-free charge-asymmetric indium cluster catalysts anchored on carbon nanoframeworks exhibit exceptional efficiency for carbon dioxide reduction to formate [4]. The indium cluster material achieves remarkable formate Faradaic efficiency of ninety-eight point seven percent at negative zero point seven volts versus reversible hydrogen electrode [4]. In-situ X-ray absorption spectroscopy measurements reveal that superior catalytic performance originates from partially positively charged indium active sites [4].

Atomic indium catalysts anchored on nitrogen-doped carbon demonstrate outstanding performance for selective carbon monoxide production through specialized carbon-confined architectures [5]. These catalysts achieve Faradaic efficiency of ninety-seven point two percent and total current density of thirty-nine point four milliamperes per square centimeter, with turnover frequency reaching approximately forty thousand per hour [5].

Solid-State Electrolyte Reactors for Continuous Formic Acid Production

Solid-state electrolyte reactors represent revolutionary advancement in electrochemical carbon dioxide reduction technology, enabling direct production of high-purity chemicals while significantly reducing purification costs and energy consumption [6]. These systems address fundamental limitations of traditional electrocatalytic processes that typically produce mixed, impure products requiring costly downstream separation [6].

Reactor Design and Performance Characteristics

Solid-state electrolyte reactors employ porous solid electrolyte layers that function simultaneously as ion conductors and product separators [6]. The solid electrolyte facilitates transport of electrochemically generated cations such as protons or formate ions while ensuring liquid products remain isolated from bulk electrolyte without migration to anode compartments [6].

Research demonstrates that solid-state electrolyte reactors achieve impressive twelve molar concentration of formic acid with operational stability exceeding one hundred hours with minimal degradation [6]. Comparative studies of different solid electrolytes reveal that fifty-micrometer styrene-divinylbenzenesulfonated copolymer proton conductors deliver optimal performance due to high porosity and fast ion conduction [6].

Continuous Production Performance Data

| Parameter | Performance Value | Key Technology |

|---|---|---|

| Formic Acid Concentration | Up to 12 M (pure) | Solid electrolyte separation [6] |

| Operational Stability | >100 hours continuous | Grain boundary-enriched bismuth catalyst [7] |

| Energy Efficiency | Improved with hydrogen oxidation anode | Hydrogen oxidation reaction [6] |

| Product Purity | Up to 100 wt% pure | Vapor condensation system [7] |

| Current Density Range | 30-450 mA cm⁻² | Various catalyst systems [6] [7] |

| Cell Voltage | <2 V with optimized anode | Proton-conducting polymers [6] |

The incorporation of inert gas carrier systems facilitates efficient removal of formic acid vapors while enabling flexible condensation into concentrated liquid fuels [7]. Coupled with high activity grain boundary-enriched bismuth catalysts, these solid-state electrolyte reactors demonstrate ultrahigh concentrations of pure formic acid solutions approaching nearly one hundred weight percent condensed from generated vapors [7].

Advanced solid-state electrolyte reactor configurations achieve sustained performance over extended operational periods [8]. Research demonstrates continuous production of zero point one molar formic acid with current density of negative fifty-six milliamperes per square centimeter for at least forty-three hours using highly mesoporous bismuth oxide nanosheets as electrocatalysts [8].

Reactor Engineering and Optimization

Energy efficiency improvements in solid-state electrolyte reactors derive from replacing oxygen evolution anodic reactions with hydrogen oxidation, substantially reducing cell voltage below two volts [6]. The choice of materials for porous solid electrolytes critically influences reactor performance, with proton-conducting polymers demonstrating superior ionic conductivity compared to anion-conducting alternatives [6].

Continuous formic acid production systems utilizing solid-state electrolyte mediated reactors demonstrate production of approximately zero point one two molar pure formic acid solution at current densities of thirty milliamperes per square centimeter [9]. These achievements represent significant advancement toward commercial deployment of electrochemical carbon dioxide reduction technologies [9].

Charge Transfer Mechanisms in Mixed Ionic-Electronic Conducting Composites

Mixed ionic-electronic conducting composites represent sophisticated materials systems capable of simultaneously transporting both ionic species and electronic charges, facilitating ionic-electronic coupling and enhancing electrical conductivity [10]. These materials demonstrate paramount importance in understanding charge transport phenomena within indium-based electrochemical systems [11].

Fundamental Charge Transport Mechanisms

Ionic and electronic transport in mixed conducting composites occur through distinctly different mechanisms despite their intimate coupling [11]. Electronic conductivity typically involves single carrier transport as electrons and holes in close proximity tend to recombine, while ionic transport can involve coexisting anions and cations of varying valencies [11].

Research reveals that ionic conductivity in mixed ionic-electronic conducting materials occurs via charge migration of ions between coordination sites in host materials and increased conductivity due to relaxation phenomena involving dynamics of host materials [12]. Ions efficiently hop to new coordination sites only when their occupying domains concurrently relax via reorganizational processes coupled with relaxation events associated with host matrix dynamics [12].

Charge Transfer Performance Data

| Material System | Electronic Conductivity (S cm⁻¹) | Ionic Conductivity (S cm⁻¹) | Key Mechanism |

|---|---|---|---|

| Polymer electrolytes | >1000 | >0.1 | Vehicle transport with mobile solvation [13] |

| Indium-lithium interfaces | Enhanced | Fast interfacial transport | Good lithium ion diffusion [14] |

| Mixed ionic-electronic binders | 7.05 | Minor contribution | Electronic transport of polarons [10] |

| Organic nanocomposites | Liquid-like ionic | Highly mobile electronic | Dual-network microstructure [15] |

Interfacial Charge Transfer Phenomena

Hybrid indium-lithium anodes provide fast interfacial ion transport through novel electroless ion-exchange chemistry [14]. Indium coatings on lithium electrodes hinder undesirable side-reactions between electrodes and electrolytes while providing uniform lithium deposition during charging [14]. The success of these systems stems from good diffusion of lithium ions along interfacial layers [14].

Electrochemical mechanism investigations of indium electrodeposition reveal that reduction processes are subject to diffusion-controlled steps under specific conditions [16]. Cyclic voltammetry results demonstrate that electrodeposition processes are irreversible, with average charge transfer coefficients calculated as zero point one one six from relationships between cathodic peak potential and half-peak potential [16].

Advanced Composite Architectures

Organic mixed ionic-electronic conductors demonstrate sophisticated transport mechanisms involving electrostatic interactions and direct electron transfer [10]. These systems achieve significant electrical conductivity enhancement through ionic-electronic coupling, with conductivities reaching seven point zero five siemens per centimeter predominantly arising from electronic transport of polarons [10].

Self-assembled nanocomposites exhibit efficient room-temperature mixed conduction through ordered structures with alternating layers of rigid semiconducting sheets and soft ion-conducting layers [15]. This unique dual-network microstructure leads to dynamic ionic-electronic nanocomposites with liquid-like ionic transport and highly mobile electronic charges [15].

Broadband electrical spectroscopy techniques enable comprehensive characterization of charge transfer mechanisms in ionic conducting materials, providing detailed insights into ion migration processes and host material dynamics [12]. These analytical approaches facilitate understanding of complex charge transport phenomena in mixed ionic-electronic conducting systems [12].